molecular formula C7H5FN4O3S B2836165 1-(4-Fluorosulfonyloxyphenyl)tetrazole CAS No. 2411267-98-4

1-(4-Fluorosulfonyloxyphenyl)tetrazole

Cat. No.: B2836165
CAS No.: 2411267-98-4
M. Wt: 244.2
InChI Key: HQVCALQCTAZKIA-UHFFFAOYSA-N
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Description

1-(4-Fluorosulfonyloxyphenyl)tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a fluorosulfonyloxyphenyl group attached to the tetrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorosulfonyloxyphenyl)tetrazole can be synthesized through various methods. One common approach involves the reaction of 4-fluorosulfonyloxybenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorosulfonyloxyphenyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)tetrazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The tetrazole ring’s electron density and ability to form stable complexes contribute to its activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O3S/c8-16(13,14)15-7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVCALQCTAZKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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